![molecular formula C63H79ClN4O10 B11826829 N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B11826829.png)
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(m-PEG4)-N’-(DBCO-PEG4)-Cy5” is a complex compound that combines polyethylene glycol (PEG) chains with dibenzocyclooctyne (DBCO) and a cyanine dye (Cy5). This compound is often used in bioconjugation and imaging applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(m-PEG4)-N’-(DBCO-PEG4)-Cy5” typically involves the following steps:
PEGylation: The attachment of PEG chains to the core structure.
DBCO Conjugation:
Cy5 Labeling: The final step involves the conjugation of the Cy5 dye to the PEGylated structure.
Industrial Production Methods
Industrial production may involve large-scale synthesis using automated reactors and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the Cy5 dye.
Reduction: Reduction reactions may also occur, affecting the dye’s fluorescence properties.
Substitution: Substitution reactions can modify the PEG chains or the DBCO groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products depend on the specific reactions but may include modified PEG chains, altered DBCO groups, or changes in the Cy5 dye’s fluorescence.
科学的研究の応用
Chemistry
Bioconjugation: Used to link biomolecules for various assays.
Fluorescent Labeling: Employed in fluorescence microscopy and flow cytometry.
Biology
Cell Imaging: Helps visualize cellular structures and processes.
Protein Labeling: Used to tag proteins for tracking and analysis.
Medicine
Diagnostics: Applied in diagnostic assays to detect specific biomolecules.
Therapeutics: Potential use in targeted drug delivery systems.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
作用機序
The compound exerts its effects through the following mechanisms:
Fluorescence: The Cy5 dye emits fluorescence upon excitation, allowing for imaging applications.
Click Chemistry: The DBCO group reacts with azides in a bioorthogonal manner, enabling bioconjugation without interfering with biological processes.
類似化合物との比較
Similar Compounds
N-(m-PEG4)-N’-(DBCO-PEG4)-Cy3: Similar structure but with a different cyanine dye.
N-(m-PEG4)-N’-(DBCO-PEG4)-FITC: Uses fluorescein isothiocyanate instead of Cy5.
Uniqueness
“N-(m-PEG4)-N’-(DBCO-PEG4)-Cy5” is unique due to its combination of PEGylation, DBCO click chemistry, and Cy5 fluorescence, making it highly versatile for various applications.
特性
分子式 |
C63H79ClN4O10 |
|---|---|
分子量 |
1087.8 g/mol |
IUPAC名 |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride |
InChI |
InChI=1S/C63H78N4O10.ClH/c1-62(2)53-20-12-15-23-56(53)65(32-35-72-40-43-76-46-45-74-38-37-70-5)58(62)25-7-6-8-26-59-63(3,4)54-21-13-16-24-57(54)66(59)33-36-73-41-44-77-48-47-75-42-39-71-34-30-60(68)64-31-29-61(69)67-49-52-19-10-9-17-50(52)27-28-51-18-11-14-22-55(51)67;/h6-26H,29-49H2,1-5H3;1H |
InChIキー |
RDGUSQKZQVKRJY-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


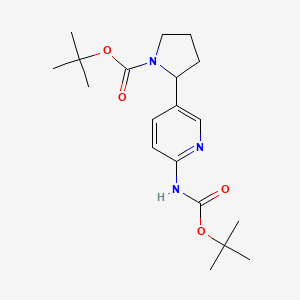
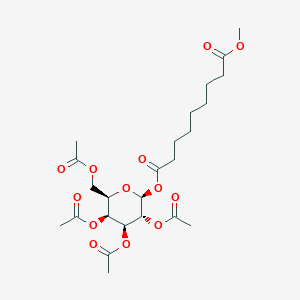
![4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid](/img/structure/B11826778.png)
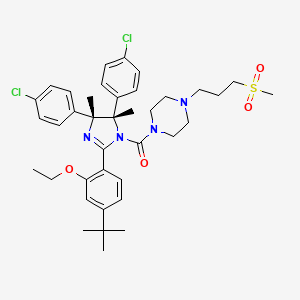

![2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate](/img/structure/B11826787.png)
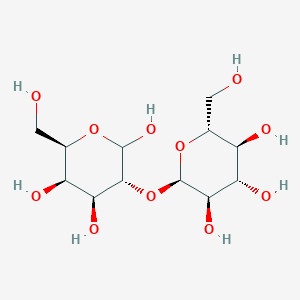


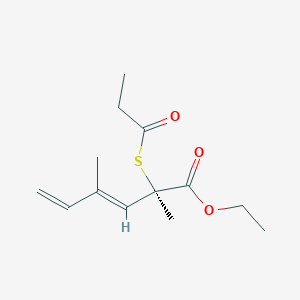
![6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid](/img/structure/B11826824.png)

![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11826837.png)
![1-[[(1-Oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate](/img/structure/B11826845.png)
